2-(2,6-Difluorophenyl)-2-methylpropanal

Description

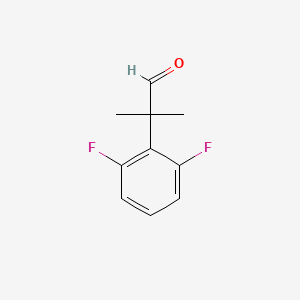

2-(2,6-Difluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanal moiety

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropanal |

InChI |

InChI=1S/C10H10F2O/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |

InChI Key |

HIJCYKXPSMUGST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-methylpropanal typically involves the reaction of 2,6-difluorobenzaldehyde with isobutyraldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde groups react to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a controlled temperature to ensure the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid.

Reduction: 2-(2,6-Difluorophenyl)-2-methylpropanol.

Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-methylpropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in various chemical reactions that modulate the compound’s activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

2,6-Difluorobenzaldehyde: Shares the difluorophenyl group but lacks the methylpropanal moiety.

2,6-Difluorophenylacetic acid: Contains a similar difluorophenyl group but with an acetic acid moiety.

2,6-Difluorophenol: Features the difluorophenyl group with a hydroxyl group.

Uniqueness

2-(2,6-Difluorophenyl)-2-methylpropanal is unique due to the combination of the difluorophenyl group and the methylpropanal moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Biological Activity

2-(2,6-Difluorophenyl)-2-methylpropanal is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a difluorophenyl group attached to a branched aldehyde. Its molecular formula is C10H10F2O, and it exhibits properties that make it suitable for various biological applications.

Molecular Structure

- Molecular Formula : C10H10F2O

- Molecular Weight : 188.18 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study examining the cytotoxic effects of related compounds on cancer cell lines (HCT-116, MCF-7, and A549), it was found that derivatives with electron-withdrawing groups like fluorine tend to enhance cytotoxicity. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7s | HCT-116 | 6.90 |

| 7c | MCF-7 | 14.34 |

| 7h | A549 | 25.73 |

These results suggest that the presence of fluorine atoms in the structure contributes positively to the anticancer activity by increasing the lipophilicity and reactivity of the compound .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular pathways involved in apoptosis and cell proliferation plays a critical role.

Potential Pathways

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Proliferation : It may inhibit key enzymes involved in cell cycle regulation.

Toxicity and Safety Profile

Understanding the safety profile of any new compound is essential for its potential therapeutic use. Preliminary assessments indicate that while the compound shows promising anticancer activity, its toxicity towards normal cells must also be evaluated.

Toxicological Studies

In a comparative study using normal human cells (MCF-10A), the IC50 values were significantly higher than those observed in cancer cell lines, suggesting selective toxicity:

| Cell Type | IC50 (μM) |

|---|---|

| MCF-10A | >50 |

| HCT-116 | 6.90 |

This selectivity indicates that this compound may have a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.